Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 7-((3R)-3-(1-amino-1-methylethyl)-1-pyrrolidinyl)-9-cyclopropyl-6-fluoro-8-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACH-702 is an anti-tubercular agent. ACH-702 is a potent, bactericidal compound with activity against many antibiotic-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
Scientific Research Applications
Broad-Spectrum Antibacterial Agent
Isothiazoloquinoline derivatives have been studied for their potent broad-spectrum antibacterial properties. A key example is the compound 9-cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpyridin-4-yl)-9H-isothiazolo[5,4-b]quinoline-3,4-dione, identified as a powerful agent against resistant organisms such as methicillin-resistant Staphylococcus aureus (MRSA). This compound's synthesis method is efficient and scalable for large-scale production (Hashimoto et al., 2007).
Antistaphylococcal Activities
Research has also focused on isothiazoloquinolones (ITQs) with various structural modifications at key positions, which demonstrated increased antibacterial activity against MRSA and decreased cytotoxic activity against human cell lines. Particularly, the 9-cyclopropyl-6-fluoro-8-methoxy variant showed strong inhibitory activities against bacterial DNA gyrase and topoisomerase IV, and was effective in vivo in murine models of MRSA infection (Wang et al., 2007).
Synthesis and Molecular Studies
The synthesis processes for isothiazoloquinoline derivatives, such as tetrahydroisothiazoloquinolines and isothiazolo[5,4-b]quinolines, have been extensively studied. These processes often involve key steps like regiospecific displacement or amination reactions, contributing to the understanding of the molecular structure and potential modifications of these compounds for enhanced biological activity (Chu, 1990).
Antibacterial Agents with Diminished Cytotoxicity
Studies have also been conducted on ITQs containing aromatic groups at the 7-position. These compounds, synthesized using palladium-catalyzed cross-coupling, were found to be more effective against Gram-positive than Gram-negative organisms, with a strong antistaphylococcal activity and low cytotoxic activity against human cell lines (Wiles et al., 2006).
Novel Synthesis Techniques
Another area of research is the development of novel synthesis techniques for isothiazolo-fused quinoline analogues. These techniques have led to the production of various isothiazoloquinolines and their oxidation products, contributing to the exploration of new compounds with potential biological activities (Srivastava et al., 2007).
properties
CAS RN |
922491-46-1 |
---|---|
Product Name |
Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 7-((3R)-3-(1-amino-1-methylethyl)-1-pyrrolidinyl)-9-cyclopropyl-6-fluoro-8-methoxy- |
Molecular Formula |
C21H25FN4O3S |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
7-[(3R)-3-(2-aminopropan-2-yl)pyrrolidin-1-yl]-9-cyclopropyl-6-fluoro-8-methoxy-[1,2]thiazolo[5,4-b]quinoline-3,4-dione |
InChI |
InChI=1S/C21H25FN4O3S/c1-21(2,23)10-6-7-25(9-10)16-13(22)8-12-15(18(16)29-3)26(11-4-5-11)20-14(17(12)27)19(28)24-30-20/h8,10-11H,4-7,9,23H2,1-3H3,(H,24,28)/t10-/m1/s1 |
InChI Key |
CECJUHKZSOSOJJ-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)([C@@H]1CCN(C1)C2=C(C=C3C(=C2OC)N(C4=C(C3=O)C(=O)NS4)C5CC5)F)N |
SMILES |
CC(C)(C1CCN(C1)C2=C(C=C3C(=C2OC)N(C4=C(C3=O)C(=O)NS4)C5CC5)F)N |
Canonical SMILES |
CC(C)(C1CCN(C1)C2=C(C=C3C(=C2OC)N(C4=C(C3=O)C(=O)NS4)C5CC5)F)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ACH 702 ACH-702 ACH702 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.